Clindamycin Palmitate Sulfoxide is a semi-synthetic derivative of clindamycin, which is an antibiotic belonging to the lincosamide class. This compound is primarily utilized for its antibacterial properties, particularly against anaerobic bacteria and certain protozoa. Clindamycin Palmitate Sulfoxide is known for its improved pharmacokinetic profile compared to its parent compound, enhancing its effectiveness in clinical applications.
Clindamycin Palmitate Sulfoxide is derived from clindamycin, which itself is produced through fermentation processes involving the bacterium Streptomyces lincolnensis. The sulfoxide form is generated via oxidation processes, typically involving cytochrome P450 enzymes in the liver during metabolism .
This compound is classified under antibiotics and more specifically as a lincosamide antibiotic. It functions by inhibiting bacterial protein synthesis, making it effective against a range of bacterial infections. Clindamycin Palmitate Sulfoxide is often used in formulations for oral administration due to its favorable absorption characteristics .
The synthesis of Clindamycin Palmitate Sulfoxide can be achieved through various methods, with one notable approach involving the oxidation of clindamycin using aqueous hydrogen peroxide as the oxidizing agent. This method has been optimized to control reaction conditions such as temperature and reactant ratios to maximize yield while minimizing by-products like clindamycin sulfone .
Clindamycin Palmitate Sulfoxide features a complex molecular structure characterized by a palmitate ester linked to the clindamycin backbone, with a sulfoxide functional group. The molecular formula can be represented as with a molecular weight of approximately 442.63 g/mol.
The structure includes:
Clindamycin Palmitate Sulfoxide undergoes various chemical reactions, primarily related to its metabolic pathways. Upon administration, it can be hydrolyzed back into clindamycin in the gastrointestinal tract, which is crucial for its antibacterial activity. Additionally, it can be further oxidized in vivo to form other metabolites .
Clindamycin Palmitate Sulfoxide acts by binding to the 23S ribosomal RNA of the 50S subunit of bacterial ribosomes. This binding inhibits peptide bond formation during protein synthesis, leading to bacteriostatic effects against susceptible organisms. The presence of the palmitate moiety enhances its absorption and distribution in tissues, while the sulfoxide group may influence its metabolic stability and efficacy .
Clindamycin Palmitate Sulfoxide finds extensive use in clinical settings due to its potent antibacterial properties. It is particularly effective against anaerobic bacteria and certain protozoa, making it suitable for treating various infections such as:
Additionally, it serves as a valuable compound in pharmaceutical formulations aimed at improving patient compliance due to its favorable pharmacokinetic profile compared to traditional clindamycin formulations .
Clindamycin palmitate sulfoxide hydrochloride (C₃₄H₆₄Cl₂N₂O₇S; MW: 715.9 g/mol) is a chiral oxidative metabolite derived from clindamycin palmitate hydrochloride. The core structural modification involves the oxidation of the sulfur atom in the parent molecule's thiopyranose ring to a sulfoxide group (–S(=O)–), introducing a new chiral center at the sulfur atom. This modification significantly increases molecular polarity compared to the parent compound, altering its physicochemical properties. The palmitate ester moiety (C₁₆H₃₁O₂) remains intact, attached at the 2-position of the sugar ring, while the sulfoxide group imposes a tetrahedral geometry that influences three-dimensional conformation and biological interactions [1] [4].
Key Structural Features:
Table 1: Structural Comparison of Clindamycin Palmitate and Its Sulfoxide Derivative
Property | Clindamycin Palmitate HCl | Clindamycin Palmitate Sulfoxide HCl |
---|---|---|
Molecular Formula | C₃₄H₆₄Cl₂N₂O₆S | C₃₄H₆₄Cl₂N₂O₇S |
Molecular Weight | 699.86 g/mol | 715.90 g/mol |
Sulfur Oxidation State | Thioether (–S–) | Sulfoxide (–S(=O)–) |
Key Chiral Centers | 7 carbon-based | 7 carbon-based + 1 sulfur-based |
logP (Predicted) | 5.2 | 4.4 |
Two primary routes exist for synthesizing clindamycin palmitate sulfoxide: chemical oxidation of clindamycin palmitate or direct derivatization of pre-formed clindamycin sulfoxide.
Pathway 1: Chemical Derivatization via Protected IntermediatesAs detailed in patent CN112625071A, this method uses clindamycin hydrochloride as the starting material [9]:
Pathway 2: Biomimetic OxidationThis approach leverages enzymatic catalysis:
Hydrogen peroxide (H₂O₂) is a cost-effective oxidant but requires precise control to maximize sulfoxide yield while minimizing degradation. Optimization parameters include:
Table 2: Optimization Parameters for H₂O₂-Mediated Sulfoxide Synthesis
Parameter | Optimal Range | Impact on Yield | Byproduct Risk |
---|---|---|---|
H₂O₂ Equivalents | 1.1–1.3 eq. | 85–92% | Low (<5%) |
Temperature | 0–5°C | >85% | Low |
Reaction Time | 2–4 hours | 80–88% | Moderate |
Catalyst (TS-1) | 0.5–1.0 wt% | 90–95% | Very Low |
Over-oxidation to the sulfone (–SO₂–) is a critical side reaction, rendering the metabolite biologically inert. Key challenges and mitigation strategies include:
The hepatic cytochrome P450 isoforms CYP3A4 and CYP3A5 are primary mediators of in vivo clindamycin palmitate sulfoxidation. Key characteristics include:
Table 3: Enzymatic vs. Chemical Sulfoxidation of Clindamycin Palmitate
Parameter | CYP3A4/5-Mediated | H₂O₂-Mediated |
---|---|---|
Reaction Time | 30–60 min | 2–4 hours |
Diastereomeric Ratio | 55:45 to 60:40 (R:S) | 50:50 (racemic) |
Sulfone Byproducts | <0.5% | 3–15% |
Scalability | Low (cost, enzyme stability) | High |
Environmental Impact | Green (aqueous buffer) | Moderate (solvent waste) |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7